molecular formula C12H17NO B13155626 3,3-Diethyl-2,3-dihydro-1H-indol-5-ol

3,3-Diethyl-2,3-dihydro-1H-indol-5-ol

Cat. No.: B13155626
M. Wt: 191.27 g/mol
InChI Key: QHAUALVKMKCHDD-UHFFFAOYSA-N
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Description

3,3-Diethyl-2,3-dihydro-1H-indol-5-ol is a compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals . This compound, with its unique structure, offers potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 3,3-Diethyl-2,3-dihydro-1H-indol-5-ol can be achieved through several synthetic routes. One common method involves the Tscherniac-Einhorn reaction, where indoline reacts with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction is followed by hydrolysis to convert the phthalimido group to an amino group. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3,3-Diethyl-2,3-dihydro-1H-indol-5-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-Diethyl-2,3-dihydro-1H-indol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Diethyl-2,3-dihydro-1H-indol-5-ol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular signaling pathways . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses.

Comparison with Similar Compounds

3,3-Diethyl-2,3-dihydro-1H-indol-5-ol can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3,3-diethyl-1,2-dihydroindol-5-ol

InChI

InChI=1S/C12H17NO/c1-3-12(4-2)8-13-11-6-5-9(14)7-10(11)12/h5-7,13-14H,3-4,8H2,1-2H3

InChI Key

QHAUALVKMKCHDD-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)O)CC

Origin of Product

United States

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